5,6,7,8-Tetrahydro-1,8-naphthyridine-3-carbonitrile
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Overview
Description
5,6,7,8-Tetrahydro-1,8-naphthyridine-3-carbonitrile is a heterocyclic compound that belongs to the class of naphthyridines. These compounds are characterized by a fused ring system containing two nitrogen atoms. The unique structure of this compound makes it an important molecule in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
The synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine-3-carbonitrile can be achieved through several synthetic routes. One common method involves the multicomponent reaction (MCR) of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl or ethyl cyanoacetate in the presence of N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . Another approach includes the Friedländer synthesis, which involves the cyclization of 2-aminopyridine with a carbonyl compound . Industrial production methods may involve the use of metal-catalyzed synthesis and ring expansion reactions .
Chemical Reactions Analysis
5,6,7,8-Tetrahydro-1,8-naphthyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Catalytic reduction using palladium on charcoal in ethanol can yield tetrahydro derivatives.
Common reagents used in these reactions include palladium on charcoal for reduction and various oxidizing agents for oxidation. The major products formed from these reactions are typically tetrahydro derivatives and substituted naphthyridines .
Scientific Research Applications
5,6,7,8-Tetrahydro-1,8-naphthyridine-3-carbonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydro-1,8-naphthyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to various receptors and enzymes, thereby modulating their activity . The exact molecular targets and pathways depend on the specific derivative and its intended application.
Comparison with Similar Compounds
5,6,7,8-Tetrahydro-1,8-naphthyridine-3-carbonitrile can be compared with other similar compounds, such as:
- 1,5-Naphthyridine-3-carbonitrile
- 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile
- 8-Pivaloyl-5,6,7,8-tetrahydro-1,8-naphthyridine-3-carbonitrile
These compounds share a similar naphthyridine core but differ in their substituents and functional groups, which can lead to variations in their chemical reactivity and biological activity
Properties
Molecular Formula |
C9H9N3 |
---|---|
Molecular Weight |
159.19 g/mol |
IUPAC Name |
5,6,7,8-tetrahydro-1,8-naphthyridine-3-carbonitrile |
InChI |
InChI=1S/C9H9N3/c10-5-7-4-8-2-1-3-11-9(8)12-6-7/h4,6H,1-3H2,(H,11,12) |
InChI Key |
HIHAFJSYXOICCM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(NC1)N=CC(=C2)C#N |
Origin of Product |
United States |
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